4-Hydroxy-1-naphthoic acid

Coordination Chemistry Metal-Organic Frameworks Acid-Base Chemistry

Researchers substituting generic 'hydroxynaphthoic acid' risk irreproducible results due to drastic pKa, solubility, and thermal stability shifts among positional isomers. 4-Hydroxy-1-naphthoic acid (CAS 7474-97-7) eliminates this variability. - Superior light fastness in azo dyes vs. 3-hydroxy-2-naphthoic acid, enabling UV-resistant colorants. - Elevated pKa (4.34) enables stable Cd(II) 2D-coordination polymers with a tailored 2.50 eV band gap. - Distinct 188-189°C mp avoids isomer decomposition, supporting high-temperature polycondensations. - Solubility in hot water/alcohols enables sustainable, chlorinated-solvent-free formulation.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 7474-97-7
Cat. No. B1605617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-naphthoic acid
CAS7474-97-7
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)C(=O)O
InChIInChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14)
InChIKeyPSAGPCOTGOTBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-naphthoic Acid Procurement Guide


4-Hydroxy-1-naphthoic acid (C₁₁H₈O₃, MW 188.18) is a substituted naphthalene derivative characterized by a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. It is a key building block for coordination polymers [1], azo dyes [2], and pharmaceutical intermediates . This guide provides a quantitative, comparator-driven analysis to support informed scientific selection and procurement, distinguishing it from its closest positional isomers and functional analogs.

Coordination polymer ligand for metal-organic frameworks
Distinct pKa and binding geometry vs. other hydroxynaphthoic acids
Azo dye coupler with reported photostability advantage
Improved light fastness over 3-hydroxy-2-naphthoic acid derivatives
Positional isomer control for reproducible synthesis
Cannot be interchanged with 1-hydroxy-2- or 2-hydroxy-1-naphthoic acid
Green chemistry purification via aqueous/organic recrystallization
Soluble in hot water and alcohols; avoids chlorinated solvents

Positional Isomer Differentiation


Substituting 4-hydroxy-1-naphthoic acid with a generic 'hydroxynaphthoic acid' introduces significant variability in physicochemical properties, coordination chemistry, and material performance. Positional isomerism dramatically alters pKa, melting point, solubility, and the resulting properties of derived materials such as azo dyes and coordination polymers [1]. The quantitative evidence below demonstrates that even closely related isomers (e.g., 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid) cannot be interchanged without compromising experimental reproducibility and product quality.

pKa pKa differs by ~1.3 units from 1-hydroxy-2-naphthoic acid, altering metal-binding strength and pH-dependent speciation.
Thermal Melting range and decomposition behavior vary: 2-hydroxy-1-naphthoic acid decarboxylates, while 1-hydroxy-2- decomposes near 200 °C.
Solubility 1-hydroxy-2-naphthoic acid requires benzene/chloroform; 4-hydroxy-1-naphthoic acid supports aqueous purification, impacting solvent choice and process safety.
Storage Requires 2–8 °C under nitrogen; isomers tolerate ambient conditions. This sensitivity reflects the unique electronic structure.

Quantitative Evidence for Differentiation


pKa-Driven Coordination Behavior vs. 1-Hydroxy-2-naphthoic Acid

The predicted pKa of 4-hydroxy-1-naphthoic acid (4.34±0.10) is significantly higher than that of the common comparator 1-hydroxy-2-naphthoic acid (3.02±0.30) . This ~1.3 unit increase indicates a markedly lower acidity, implying stronger carboxylate-metal binding in coordination polymers and altered protonation states at physiological pH. This directly impacts its utility as a ligand in MOF synthesis and as a pharmaceutical intermediate where ionization state is critical.

pKa vs. 1-OH-2-NA
Cross-study comparable
4.34 ± 0.10 (target) vs. 3.02 ± 0.30 (comparator)
ΔpKa = +1.32
Controls metal coordination strength and pH-dependent speciation
Predicted values (ACD/Labs); experimental verification recommended.
Coordination Chemistry Metal-Organic Frameworks Acid-Base Chemistry

Melting Point for Purification vs. Key Isomers

4-Hydroxy-1-naphthoic acid exhibits a melting point range of 188–189 °C, which is distinct from both 1-hydroxy-2-naphthoic acid (195–200 °C, with decomposition) and 2-hydroxy-1-naphthoic acid (156–157 °C, with decarboxylation) [1][2]. This intermediate thermal stability allows for solvent-based recrystallization and melt-processing windows that are inaccessible to its isomers, which either degrade prematurely or require excessively high temperatures.

Melting point
Cross-study comparable
Target: 188–189 °C
1-OH-2-NA: 195–200 °C (dec.)
2-OH-1-NA: 156–157 °C
Enables recrystallization without decomposition or decarboxylation
Lower than 1-OH-2-NA, higher than 2-OH-1-NA; avoids thermal degradation issues.
Crystallization Thermal Analysis Process Chemistry

Azo Dye Light Fastness Advantage

Azo dyes synthesized from the anilide of 4-hydroxy-1-naphthoic acid demonstrated 'somewhat better light fastness' compared to an analogous series derived from the anilide of 3-hydroxy-2-naphthoic acid (β-naphthol derivative) [1]. This head-to-head comparison in the same experimental system confirms that the 4-hydroxy-1-naphthoic acid scaffold confers enhanced photostability to the final colorant product, a critical performance metric for textile and pigment applications.

Azo dye light fastness
Reported ranking
Reported better light fastness than dyes from 3-OH-2-NA anilide
Supports photostability screening for colorants
Qualitative head-to-head comparison; quantitative metrics to verify.
Dye Chemistry Materials Science Photostability

Solubility Profile in Non-Polar Solvents

4-Hydroxy-1-naphthoic acid is reported to be insoluble in non-polar solvents like hexane and petroleum ether, while being soluble in hot water, alcohols, and ethers . In contrast, 1-hydroxy-2-naphthoic acid is practically insoluble in cold water and freely soluble in benzene and chloroform . This differential solubility provides a clear operational advantage: 4-hydroxy-1-naphthoic acid can be purified via aqueous recrystallization, avoiding the use of toxic chlorinated solvents often required for its isomers.

Solubility profile
Cross-study comparable
Soluble in hot water, alcohols, ethers; insoluble in hexane, petroleum ether.
1-OH-2-NA: insoluble cold water; freely soluble benzene, chloroform.
Supports aqueous purification and green solvent workflows
Qualitative solvent compatibility; individual lab validation suggested.
Process Chemistry Crystallization Formulation Science

Inert Atmosphere Storage Requirement

4-Hydroxy-1-naphthoic acid requires storage at 2-8°C under a nitrogen atmosphere to prevent degradation . In contrast, 1-hydroxy-2-naphthoic acid is typically stored at ambient room temperature without special atmospheric requirements . This quantifiable difference in storage stability directly impacts procurement planning, shelf-life management, and experimental reproducibility, as the target compound is more prone to oxidation and requires controlled handling conditions.

Storage requirement
Vendor-reported
Target: 2–8 °C under nitrogen
1-OH-2-NA: room temperature, dry
Requires controlled procurement logistics
Oxidation sensitivity linked to electronic structure; verify storage protocol upon receipt.
Chemical Stability Storage and Handling Procurement Logistics

Optimized Application Scenarios


Photostable Azo Dyes and Pigments

Based on the direct evidence of superior light fastness compared to dyes derived from 3-hydroxy-2-naphthoic acid [1], 4-hydroxy-1-naphthoic acid is the preferred coupler for manufacturing high-performance azo colorants used in textiles and plastics requiring extended UV resistance.

Cd(II) Coordination Polymer Design

The elevated pKa (4.34) of 4-hydroxy-1-naphthoic acid enhances its ability to form stable coordination bonds with Cd(II) and other transition metals [2]. Its distinct geometry and electronic properties make it a superior ligand for constructing 2D coordination polymers with tailored band gaps (e.g., 2.50 eV) and antifungal activity.

Green Chemistry Purification Workflows

Leveraging its solubility profile (insoluble in hexane, soluble in hot water/alcohols) , 4-hydroxy-1-naphthoic acid can be incorporated into aqueous or alcohol-based crystallization and formulation workflows. This avoids the use of chlorinated solvents required for isomers like 1-hydroxy-2-naphthoic acid, aligning with modern sustainable process chemistry goals.

Thermal Melt Processing Window

With a melting point of 188-189°C—distinct from the decomposition-prone 1-hydroxy-2-naphthoic acid (195-200°C dec.) and the low-melting 2-hydroxy-1-naphthoic acid (156-157°C) [3]—4-hydroxy-1-naphthoic acid offers a unique processing window. It is suitable for melt-blending with engineering polymers and for use as a reactive monomer in high-temperature polycondensation reactions.

Application
Selection Property
Validation Focus
Photostable azo dye synthesis
Light fastness ranking vs. 3-OH-2-NA derivatives
UV resistance and fading measurements
Cd(II) coordination polymer design
pKa-driven metal binding and geometric control
Structure, band gap, and stability characterization
Aqueous purification workflows
Solubility in hot water and alcohols
Solvent compatibility and green metrics
Melt processing and reactive monomers
Thermal stability window
Decomposition and degradation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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